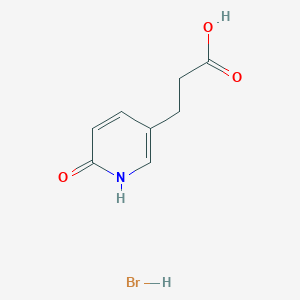3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrobromide
CAS No.: 1795288-19-5
Cat. No.: VC2884814
Molecular Formula: C8H10BrNO3
Molecular Weight: 248.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1795288-19-5 |
|---|---|
| Molecular Formula | C8H10BrNO3 |
| Molecular Weight | 248.07 g/mol |
| IUPAC Name | 3-(6-oxo-1H-pyridin-3-yl)propanoic acid;hydrobromide |
| Standard InChI | InChI=1S/C8H9NO3.BrH/c10-7-3-1-6(5-9-7)2-4-8(11)12;/h1,3,5H,2,4H2,(H,9,10)(H,11,12);1H |
| Standard InChI Key | CQOGORNCMLWJJR-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)NC=C1CCC(=O)O.Br |
| Canonical SMILES | C1=CC(=O)NC=C1CCC(=O)O.Br |
Introduction
Structural Characteristics
Molecular Composition and Identifiers
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrobromide belongs to the class of organic compounds containing a dihydropyridine ring system. The parent compound without the hydrobromide has the molecular formula C₈H₉NO₃ . The complete hydrobromide salt incorporates the bromide counter-ion to balance the charged form of the parent molecule. The compound is registered with CAS number 1795288-19-5 .
The structural representation can be encoded in several standardized formats. The SMILES (Simplified Molecular Input Line Entry System) notation for the parent compound is C1=CC(=O)NC=C1CCC(=O)O . Similarly, the International Chemical Identifier (InChI) is documented as InChI=1S/C8H9NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1,3,5H,2,4H2,(H,9,10)(H,11,12) . These identifiers uniquely define the compound's molecular structure and enable accurate database cross-referencing.
Structural Features
The compound consists of a 6-oxo-1,6-dihydropyridine ring (also called a 2-pyridone ring) linked to a propanoic acid chain at the 3-position. This creates a molecule with both a heterocyclic aromatic component and a carboxylic acid functional group. The hydrobromide form contains a bromide counter-ion that forms an ionic bond with the protonated nitrogen, enhancing water solubility while maintaining the core structure's integrity.
Physical and Chemical Properties
Predicted Collision Cross Section
Collision cross section (CCS) measurements provide important information about molecular size and shape, which is particularly valuable in mass spectrometry analyses. The predicted CCS values for various adducts of the parent compound are presented in Table 1.
Table 1: Predicted Collision Cross Section Values for Parent Compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 168.06552 | 133.4 |
| [M+Na]⁺ | 190.04746 | 144.9 |
| [M+NH₄]⁺ | 185.09206 | 139.8 |
| [M+K]⁺ | 206.02140 | 140.3 |
| [M-H]⁻ | 166.05096 | 132.7 |
| [M+Na-2H]⁻ | 188.03291 | 138.5 |
| [M]⁺ | 167.05769 | 134.5 |
| [M]⁻ | 167.05879 | 134.5 |
These CCS values indicate the compound's behavior under different ionization conditions, providing essential information for analytical chemists working with mass spectrometry techniques to identify or characterize this compound.
Chemical Reactivity
As a molecule containing both a dihydropyridine ring and a carboxylic acid group, 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrobromide exhibits characteristic reactivity patterns. The carboxylic acid function allows for typical acid-base chemistry, esterification, and amide formation. The dihydropyridine moiety can participate in various reactions including electrophilic substitution and potential coordination with metal ions through the carbonyl and nitrogen atoms.
Synthesis Methods and Production
Purification and Characterization
The hydrobromide salt form is typically prepared from the free base by treatment with hydrobromic acid or a bromide source in an appropriate solvent. This salt formation enhances stability and often improves water solubility compared to the parent compound. Characterization typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity.
| Quantity | Price (€) |
|---|---|
| 50 mg | 737.00 |
| 500 mg | 2,140.00 |
These prices indicate that the compound is a high-value research chemical, likely due to complex synthesis requirements and specialized applications.
Related Compounds and Structural Analogs
Hydrochloride Variant
A closely related compound is 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride, which differs only in the counter-ion (chloride instead of bromide). This compound has the molecular formula C₈H₁₀ClNO₃ and a molecular weight of 203.62 g/mol . The parent compound for both the hydrobromide and hydrochloride salts is 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid (CID 86775605) .
The hydrochloride and hydrobromide forms often exhibit similar chemical properties but may differ in solubility profiles, crystal structure, and stability under various conditions. These differences can be significant for pharmaceutical applications where dissolution rate and bioavailability are critical factors.
Other Structural Relatives
The 6-oxo-1,6-dihydropyridine-3-carboxylic acid mentioned in the patent literature represents another structural relative, featuring a direct carboxylic acid substitution at the 3-position of the ring rather than the propanoic acid chain found in our target compound. These structural variations create a family of related molecules with potentially diverse biological activities and chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume